Ethyl 4-hydrazinylbenzoate hydrochloride
Overview
Description
Ethyl 4-hydrazinylbenzoate hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol and the benzene ring is substituted with a hydrazine group. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrochloride Formation: The resulting ethyl 4-hydrazinylbenzoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives and other oxidized forms.
Reduction Products: Hydrazine derivatives and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the hydrazine group.
Scientific Research Applications
Chemistry: Ethyl 4-hydrazinylbenzoate hydrochloride is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4-hydrazinylbenzoate hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of the research or industrial application.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate (Ethyl PABA): Similar structure but with an amino group instead of a hydrazine group.
Ethyl 4-hydroxybenzoate (Ethyl Paraben): Similar ester structure but with a hydroxyl group instead of a hydrazine group.
Uniqueness: Ethyl 4-hydrazinylbenzoate hydrochloride is unique due to the presence of the hydrazine group, which imparts different chemical properties and reactivity compared to compounds with amino or hydroxyl groups.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 4-hydrazinylbenzoate hydrochloride (EHBC) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of EHBC, focusing on its synthesis, structural characteristics, and various biological applications supported by empirical research findings.
Chemical Structure and Properties
This compound is a hydrazine derivative with the following molecular formula: C9H10ClN3O2. It features an ethyl group attached to a hydrazinyl group and a benzoate moiety, which contributes to its reactivity and biological properties. The compound's molecular weight is approximately 217.65 g/mol.
Structural Characteristics
The structural formula can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.
Antimicrobial Properties
Research indicates that EHBC exhibits notable antimicrobial activity against various pathogens. A study conducted by Restrepo et al. demonstrated that derivatives of hydrazine compounds, including EHBC, showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
EHBC has been investigated for its potential anticancer properties. In vitro studies have suggested that it may inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells was highlighted in a study published in MDPI, where it was shown to affect cell cycle regulation and promote programmed cell death .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by EHBC. For example, it has been reported to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme crucial in cellular metabolism. This inhibition could provide therapeutic avenues for metabolic disorders and certain cancers .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of EHBC against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity. The study also noted that EHBC was more effective when used in combination with conventional antibiotics, enhancing their efficacy .
Anticancer Mechanism Exploration
In vitro assays demonstrated that treatment with EHBC resulted in a dose-dependent decrease in viability of cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with EHBC at concentrations above 25 µM, indicating its potential as an anticancer agent .
Enzyme Inhibition Studies
The inhibitory effect of EHBC on G6PDH was quantified using a colorimetric assay, revealing an IC50 value of 15 µM. This finding suggests that EHBC could serve as a lead compound for developing drugs targeting metabolic pathways involved in cancer progression .
Comparative Analysis with Related Compounds
To understand the uniqueness of EHBC's biological activity, a comparison with structurally similar compounds is essential:
Compound Name | CAS Number | Biological Activity | Unique Features |
---|---|---|---|
This compound | 40566-85-6 | Antimicrobial, anticancer | Ethyl group enhances solubility |
Mthis compound | 6296-89-5 | Moderate antimicrobial | Methyl group may affect reactivity |
4-Hydrazinylbenzoic acid hydrochloride | 24589-77-3 | Limited activity | Contains carboxylic acid functional group |
This table illustrates how the structural variations influence the biological activities of these compounds.
Properties
IUPAC Name |
ethyl 4-hydrazinylbenzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOWQCBGLZWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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